molecular formula C25H22N2O4 B262542 N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Katalognummer B262542
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: HFUFEWYHHWRXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its therapeutic effects by selectively targeting and inhibiting the activity of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH activity, N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide can modulate various physiological processes, including pain sensation, inflammation, and mood regulation. N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. Additionally, N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has shown potential as an antidepressant by improving cognitive function and reducing anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide is its selectivity for FAAH, which minimizes off-target effects. Additionally, N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can hinder its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One potential area of research is the investigation of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide as a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and analgesic effects of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. Furthermore, the development of more potent and selective FAAH inhibitors, including N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide derivatives, could lead to the discovery of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide involves the reaction of 4-propoxybenzoyl chloride with 4-aminophenyl benzofuran-2-carboxylate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has shown potential as a neuroprotective agent by reducing oxidative stress and improving cognitive function.

Eigenschaften

Produktname

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Molekularformel

C25H22N2O4

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-[4-[(4-propoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-2-15-30-21-13-7-17(8-14-21)24(28)26-19-9-11-20(12-10-19)27-25(29)23-16-18-5-3-4-6-22(18)31-23/h3-14,16H,2,15H2,1H3,(H,26,28)(H,27,29)

InChI-Schlüssel

HFUFEWYHHWRXPH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.